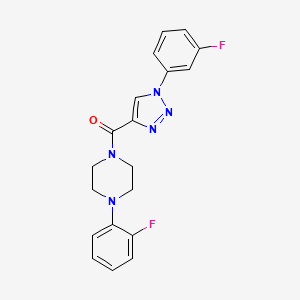
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17F2N5O and its molecular weight is 369.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization with piperazine derivatives. One notable method involves the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole with 4-(2-fluorophenyl)piperazine in the presence of appropriate coupling agents under controlled conditions to yield the desired product.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-(3-fluorophenyl)-1H-1,2,3-triazole + 4-(2-fluorophenyl)piperazine | Ethanol, reflux | 96% |
Antimicrobial Properties
Research has indicated that derivatives of triazoles exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. For instance, a study reported that similar triazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Triazole-containing compounds often interact with cellular pathways involved in cancer proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. The inclusion of a piperazine moiety in this compound suggests potential applications in treating neurological disorders. Research indicates that such compounds can act as serotonin receptor modulators, which may help in managing conditions like anxiety and depression .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a comparative study involving various triazole derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl rings significantly influenced antimicrobial efficacy.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay performed on human cancer cell lines revealed that the compound exhibited selective toxicity, sparing normal cells while effectively reducing viability in cancerous cells. This selectivity is crucial for developing safer therapeutic agents.
Research Findings
Recent findings highlight several key aspects of the biological activity of this compound:
- Inhibition of Tyrosinase : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-related therapies .
- Antioxidant Properties : Some derivatives have displayed antioxidant activity, which could contribute to their overall therapeutic profile by mitigating oxidative stress-related damage in cells .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O/c20-14-4-3-5-15(12-14)26-13-17(22-23-26)19(27)25-10-8-24(9-11-25)18-7-2-1-6-16(18)21/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMERLNLMGQKCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














